molecular formula C8H11ClFNO B578555 4-Fluoro-2-methoxy-N-methylaniline hydrochloride CAS No. 1215205-84-7

4-Fluoro-2-methoxy-N-methylaniline hydrochloride

Cat. No. B578555
CAS RN: 1215205-84-7
M. Wt: 191.63
InChI Key: UNGGAVKIOINBNI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-FMA involves the reaction of 4-fluoro-2-methoxyaniline with N-methylformanilide in the presence of a Lewis acid catalyst. The product is then converted to the hydrochloride salt form by adding hydrochloric acid. The final product is obtained as a white crystalline powder and characterized using various analytical techniques such as NMR, FTIR, and GC-MS.


Molecular Structure Analysis

The molecular formula of 4-FMA is C8H11ClFNO. The InChI code is 1S/C8H10FNO.ClH/c1-10-7-4-3-6(9)5-8(7)11-2;/h3-5,10H,1-2H3;1H.


Chemical Reactions Analysis

4-FMA is a versatile material used in various scientific research. Its unique properties make it valuable for studying chemical reactions and developing new compounds.


Physical And Chemical Properties Analysis

4-FMA is a white crystalline powder that is soluble in water, ethanol, and chloroform. It has a melting point of 168-170°C and a boiling point of 288°C at atmospheric pressure. The molecular weight of 4-FMA is 203.7 g/mol, and it has a pKa of 8.75. The compound is stable under normal temperatures and pressures and has a half-life of approximately 10 hours in humans.

Scientific Research Applications

Synthesis of Complex Molecules

Research into the synthesis of complex molecules, such as 2-Fluoro-4-bromobiphenyl, demonstrates the critical role of fluoro-methoxy-aniline derivatives in facilitating the manufacture of materials with significant pharmaceutical and industrial applications. These compounds serve as key intermediates in the synthesis of non-steroidal anti-inflammatory drugs, showcasing their utility in drug development processes (Qiu et al., 2009).

Anticancer and Antimicrobial Research

The study of natural and synthetic compounds for their anticancer properties has highlighted the importance of structural modifications, including the addition of fluoro, methoxy, and methyl groups, to enhance their effectiveness. These modifications are known to affect the compounds' antimigration and antiproliferation activities, suggesting that 4-Fluoro-2-methoxy-N-methylaniline hydrochloride could play a role in the design and development of new anticancer drugs (Liew et al., 2020).

Imaging and Diagnostic Applications

Fluorinated compounds are increasingly used in molecular imaging to improve the diagnosis and management of diseases such as Alzheimer's. The development of PET amyloid imaging techniques, utilizing radioligands like 18F-FDDNP and 11C-PIB, underscores the potential for 4-Fluoro-2-methoxy-N-methylaniline hydrochloride derivatives in enhancing the specificity and sensitivity of imaging agents for early disease detection and monitoring therapy efficacy (Nordberg, 2007).

Sensing and Detection Technologies

The development of fluorescent chemosensors for various analytes, including metal ions and pH regions, is a rapidly growing area of research. Compounds based on 4-Methyl-2,6-diformylphenol (DFP) have been employed for high selectivity and sensitivity in detecting fluoride ions, suggesting that similar fluoro-methoxy-aniline derivatives could be engineered for environmental monitoring and biomedical applications (Roy, 2021).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

4-fluoro-2-methoxy-N-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO.ClH/c1-10-7-4-3-6(9)5-8(7)11-2;/h3-5,10H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGGAVKIOINBNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)F)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681971
Record name 4-Fluoro-2-methoxy-N-methylaniline--hydrogen chloride (1/1)
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Molecular Weight

191.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1215205-84-7
Record name Benzenamine, 4-fluoro-2-methoxy-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215205-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2-methoxy-N-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-2-methoxy-N-methylaniline hydrochloride
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